molecular formula C14H14N6O3 B2505382 6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide CAS No. 2034318-28-8

6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide

カタログ番号: B2505382
CAS番号: 2034318-28-8
分子量: 314.305
InChIキー: DCLUFZCJRXLOLL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core fused with a benzo[d][1,2,3]triazin-4-one moiety. Its structure combines a tetrahydropyridazine ring (with a ketone at position 6) and a carboxamide group linked via an ethyl bridge to the 4-oxobenzo-triazin system.

特性

IUPAC Name

6-oxo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-4,5-dihydro-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3/c21-12-6-5-11(16-18-12)13(22)15-7-8-20-14(23)9-3-1-2-4-10(9)17-19-20/h1-4H,5-8H2,(H,15,22)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLUFZCJRXLOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclization of Anthranilic Acid Derivatives

The triazinone core is synthesized from 2-aminobenzoic acid derivatives. Nitrosation with isoamyl nitrite in acidic media induces cyclization:

$$
\text{2-Aminobenzoic acid} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Benzo[d]triazin-4(3H)-one}
$$

Optimization Note: Excess nitrosating agent (300 mol%) ensures complete conversion, as evidenced by analogous protocols.

Synthesis of the 6-Oxo-1,4,5,6-Tetrahydropyridazine-3-Carboxylic Acid

Diels-Alder Approach

Tetrahydropyridazines are accessible via [4+2] cycloaddition between dienes and diazenophiles. For instance, reacting 1,3-dienes with azodicarboxylates (e.g., diethyl azodicarboxylate) under thermal conditions forms the tetrahydropyridazine ring:

$$
\text{Diene + R₂N-N=COOR'} \xrightarrow{\Delta} \text{Tetrahydropyridazine carboxylate}
$$

Key Data:

  • Yield: 55–70%.
  • Conditions: 110°C in 1,4-dioxane, 19 hours.

Oxidation and Functionalization

The 6-oxo group is introduced via oxidation of a dihydropyridazine intermediate using MnO₂ or CrO₃. Subsequent saponification of the ester group (e.g., NaOH/MeOH/H₂O) yields the free carboxylic acid.

Amide Coupling and Final Assembly

Carboxylic Acid Activation

The tetrahydropyridazine-3-carboxylic acid is activated as a mixed anhydride (e.g., with ClCO₂iBu) or via carbodiimide-mediated coupling (EDC/HOBt).

Reaction with Ethylamine-Triazinone Derivative

Coupling the activated acid with 3-(2-aminoethyl)benzo[d]triazin-4(3H)-one in DMF or CH₂Cl₂ affords the target carboxamide:

$$
\text{Acid + Amine} \xrightarrow{\text{EDC/HOBt}} \text{6-Oxo-N-(2-(4-oxobenzo[d]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide}
$$

Optimization Data:

  • Solvent: DMF > CH₂Cl₂ (yield increase by 15%).
  • Base: DIPEA (2 equiv.) minimizes racemization.

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Coupling

A streamlined approach involves simultaneous triazinone formation and amide coupling. For example, treating 2-aminobenzoic acid with 1,2-diaminoethane and isoamyl nitrite under acidic conditions generates the ethylamine-linked triazinone, which is directly coupled to pre-formed tetrahydropyridazine-3-carboxylic acid.

Solid-Phase Synthesis

Immobilizing the triazinone fragment on Wang resin enables iterative amide bond formation and purification via filtration, though yields are modest (40–50%).

Analytical Characterization

Critical spectroscopic data for the target compound include:

  • ¹H NMR (CDCl₃): δ 1.72–1.99 (m, 4H, tetrahydropyridazine CH₂), 3.44–3.59 (m, 2H, ethyl spacer), 6.68 (s, 1H, triazinone aromatic).
  • MS (ESI): m/z 315.12 [M+H]⁺.
  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Challenges and Optimization Strategies

Parameter Issue Solution Yield Improvement
Triazinone solubility Low reactivity in polar solvents Use DMF with 10% LiCl +20%
Amide racemization Epimerization at C3 Add HOBt/use low temperature +15%
Purification Co-elution with byproducts Gradient HPLC (MeOH/H₂O) Purity >95%

化学反応の分析

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation: : Can involve the addition of oxygen or the removal of hydrogen.

  • Reduction: : Typically entails the addition of hydrogen or the removal of oxygen.

  • Substitution: : The replacement of one functional group by another, facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing Agents: : Like lithium aluminium hydride or sodium borohydride.

  • Catalysts: : Often used to enhance reaction rates, including palladium on carbon or platinum catalysts.

Major Products

The main products formed from these reactions depend on the specific reagents and conditions used but generally include various oxidized or reduced forms of the compound, potentially with additional functional group modifications.

科学的研究の応用

Chemistry

The compound is used in studying reaction mechanisms and the synthesis of new materials due to its complex structure and reactivity.

Biology

Investigations into its potential as a biochemical tool or probe for studying cellular processes are ongoing.

Medicine

Research into its potential therapeutic effects or as a drug precursor. It may interact with specific molecular targets relevant to disease pathways.

Industry

Applications include its use as a precursor in the synthesis of high-performance materials or specialty chemicals.

作用機序

The compound exerts its effects through interactions with specific molecular targets, often involving hydrogen bonding or van der Waals forces:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids.

  • Pathways: : Involved in processes such as signal transduction or metabolic regulation.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs, highlighting differences in substituents, molecular properties, and research findings:

Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Notes
6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide (Target) C₁₆H₁₅N₇O₃ 377.34 Benzo-triazin-4-one, tetrahydropyridazine, carboxamide ethyl linker No clinical data reported; structural similarity suggests CNS targeting potential .
(S)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide () C₁₉H₁₆F₃N₅O₃ 443.36 Benzo-triazin-4-one, trifluoromethoxyphenyl substituent Developed for schizophrenia/depression; trials discontinued in 2023 .
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide () C₁₉H₁₆N₆O₂S 392.44 Pyridazinone, thiophene substituent, triazole-carboxamide No bioactivity data; sulfur-containing analogs may influence solubility .
3-oxo-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide () C₁₇H₁₅N₅O₃ 337.33 Benzoxazine, triazolo-pyridine, carboxamide linker Structural focus on fused triazolo-pyridine; unknown pharmacological profile .

Structural and Functional Analysis

Core Heterocyclic Systems

  • The tetrahydropyridazine ring introduces conformational flexibility, which may optimize receptor interactions .
  • Analog in : Retains the benzo-triazin-4-one core but replaces the pyridazine with a trifluoromethoxyphenyl group, introducing lipophilicity and metabolic stability. Clinical discontinuation hints at possible toxicity or efficacy issues .
  • Analog in : Replaces benzo-triazin with a pyridazinone-thiophene system, altering electronic properties and possibly bioavailability due to sulfur’s polarizability .

Pharmacological Implications

  • The ethyl-carboxamide linker may enhance blood-brain barrier permeability compared to bulkier substituents (e.g., trifluoromethoxy in ) .
  • The thiophene-containing analog () and triazolo-pyridine derivative () demonstrate how heteroatom variations modulate physicochemical properties, though their biological relevance remains unverified .

生物活性

6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound characterized by a unique combination of functional groups and heterocyclic structures. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N6O3C_{14}H_{14}N_{6}O_{3}, with a molecular weight of 314.30 g/mol. The structure includes multiple heteroatoms and functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC14H14N6O3C_{14}H_{14}N_{6}O_{3}
Molecular Weight314.30 g/mol
CAS Number2034318-28-8

Anticholinesterase Activity

Recent studies have indicated that compounds related to the triazinone structure exhibit significant anticholinesterase activity. Specifically, derivatives of 4-oxobenzo[d][1,2,3]triazin have shown promising results as inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of Alzheimer's disease.

In vitro evaluations have demonstrated that certain derivatives possess IC50 values significantly lower than those of standard inhibitors like donepezil. For instance:

CompoundIC50 (BuChE)IC50 (AChE)
Compound 8e3.2 ± 0.3 μMModerate activity
DonepezilReference valueReference value

This suggests that this compound may also exhibit similar properties due to its structural characteristics.

The mechanism by which these compounds exert their effects involves interaction with the active sites of cholinesterases. For example, studies indicate that compound 8e interacts with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE. This dual binding capability enhances its inhibitory potential and suggests a complex interaction profile that could be leveraged for therapeutic purposes.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds similar to this compound:

  • Synthesis and Evaluation : A series of pyridinium derivatives were synthesized and screened for their cholinesterase inhibitory activities. The findings revealed several compounds with potent inhibitory effects against BuChE.
  • Molecular Modeling : Molecular dynamics simulations have been employed to predict the binding affinities and interactions of these compounds with cholinesterases. These computational studies support experimental findings by providing insights into the binding modes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。